molecular formula C12H9F3N2 B6326692 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% CAS No. 875166-90-8

5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%

Cat. No. B6326692
CAS RN: 875166-90-8
M. Wt: 238.21 g/mol
InChI Key: LHFVSDQXVBEFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine (5-TFPPA) is a synthetic compound, which is widely used in scientific research applications. It is a white crystalline solid with a molecular weight of 232.25 g/mol and a melting point of 89-90 °C. 5-TFPPA is a highly selective and potent inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory processes, and it has been used in the treatment of various inflammatory and allergic diseases. 5-TFPPA is also known to have a wide range of pharmacological activities, such as anti-inflammatory, anti-allergic, anti-viral, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% is complex and not fully understood. It is believed that 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% binds to the active site of PDE-4, thereby inhibiting its activity. This leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP), which is involved in the regulation of various cellular processes, such as inflammation, cell proliferation, and apoptosis. In addition, 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% is thought to modulate the activity of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% can inhibit the activity of PDE-4, leading to an increase in the intracellular levels of cAMP. This has been shown to induce the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10), and to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). In addition, 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% has been shown to inhibit the activity of the MAPK pathway, leading to the inhibition of the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β). 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, leading to the inhibition of the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

The use of 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% in laboratory experiments has several advantages. It is a highly selective and potent inhibitor of PDE-4, and it has been shown to have a wide range of biochemical and physiological effects. In addition, 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% is relatively stable and can be stored at room temperature.
The use of 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% in laboratory experiments also has some limitations. It is a synthetic compound, and its long-term effects on human health are not yet known. In addition, 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% is relatively expensive, and its effects may vary depending on the experimental conditions.

Future Directions

The use of 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% in scientific research is an emerging field, and there are many potential future directions for research. For example, further studies are needed to investigate the long-term effects of 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% on human health. In addition, further studies are needed to investigate the potential therapeutic applications of 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%, such as its use in the treatment of inflammatory and allergic diseases. Furthermore, further studies are needed to investigate the potential of 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% as a tool for the study of cell proliferation and apoptosis. Finally, further studies are needed to investigate the potential of 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% as a tool for the study of the regulation of the immune response.

Synthesis Methods

5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% can be synthesized in a two-step process starting from 2-trifluoromethylphenol. First, the phenol is reacted with pyridine in the presence of potassium carbonate to form the pyridinium salt. Then, the salt is treated with sodium hydroxide to obtain the desired 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%.

Scientific Research Applications

5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% is a highly selective and potent inhibitor of PDE-4, and it has been used in numerous scientific research applications. It has been used to study the role of PDE-4 in the regulation of inflammatory processes, and to investigate the mechanism of action of various anti-inflammatory drugs. It has also been used to study the role of PDE-4 in the regulation of cell proliferation and apoptosis. Furthermore, 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95% has been used to investigate the role of PDE-4 in the regulation of the immune response and to study the effect of PDE-4 inhibitors on the development of allergic diseases.

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-4-2-1-3-9(10)8-5-6-11(16)17-7-8/h1-7H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFVSDQXVBEFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine

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